Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate
Description
Properties
IUPAC Name |
methyl N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-16-10-6-8(4-5-14-12(15)18-3)9(13)7-11(10)17-2/h6-7H,4-5,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTZENQXESWTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCNC(=O)OC)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Nitro-4,5-dimethoxyphenethylamine
The synthesis begins with 2-nitro-4,5-dimethoxybenzaldehyde as the starting material. A Henry reaction with nitromethane forms a β-nitrostyrene intermediate, which is subsequently reduced to the corresponding amine using hydrogenation (Pd/C, H₂, 40 psi). This yields 2-nitro-4,5-dimethoxyphenethylamine with a reported yield of 68–72%.
Reduction of the Nitro Group
Catalytic hydrogenation (Raney nickel, H₂, 60°C) reduces the nitro group to an amine, yielding 2-amino-4,5-dimethoxyphenethylamine . Careful control of reaction time (4–6 hours) prevents over-reduction or deamination.
Carbamate Formation
The ethylamine side chain is reacted with methyl chloroformate in dichloromethane at 0–5°C, using triethylamine as a base. This step achieves selective carbamate formation while leaving the aromatic amine intact, with yields of 85–90%.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitro reduction | H₂, Pd/C, EtOH, 40 psi, 6 hours | 72% |
| Carbamate formation | Methyl chloroformate, Et₃N, DCM, 0°C | 88% |
In Situ Methyl Isocyanate (MIC) Generation
Drawing from patent EP0200506A2, MIC is generated via oxidative dehydrogenation of monomethylformamide (MMF) at 300–400°C. The gaseous MIC is immediately reacted with 2-amino-4,5-dimethoxyphenethylamine in a closed-loop reactor to minimize handling of toxic MIC.
Continuous-Flow Reactor Design
The reaction occurs in a nitrogen-diluted gas stream (MIC:N₂ = 1:3 v/v) within a packed column reactor. Key advantages include:
-
Safety : MIC is consumed within seconds, avoiding liquid-phase hazards.
-
Efficiency : 99% conversion of MIC to the carbamate product.
Process Parameters Table
| Parameter | Value |
|---|---|
| MIC residence time | <10 seconds |
| Reactor temperature | 20–25°C |
| Diluent gas | N₂ (2.4 L/min) |
Boc Protection of the Aromatic Amine
To prevent side reactions during ethylamine functionalization, the aromatic amine is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate (Boc₂O) in THF. Deprotection with HCl/MeOH at the final step restores the free amine.
Ethylamine Chain Elongation
A Mitsunobu reaction installs the ethylamine side chain using diethyl azodicarboxylate (DEAD) and triphenylphosphine, followed by Boc deprotection and carbamate formation as in Route 1.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nitration-Reduction | High selectivity, scalable | Multi-step, moderate yields |
| Gas-Phase MIC | Safe, continuous production | Requires specialized equipment |
| Boc Protection | Prevents side reactions | Additional deprotection step |
Key Reaction Mechanisms
Carbamate Formation via Methyl Chloroformate
The ethylamine reacts with methyl chloroformate in a two-step process:
-
Nucleophilic attack by the amine on the carbonyl carbon.
-
Elimination of HCl, facilitated by triethylamine.
Side reaction mitigation : Low temperatures (0–5°C) suppress urea formation.
Gas-Phase MIC Reaction
In the patent method, MIC reacts with the ethylamine in a gas-liquid interface:
The use of inert gas (N₂) ensures MIC remains gaseous, preventing hazardous liquefaction.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 6.52 (s, 1H, aromatic), 3.85 (s, 6H, OCH₃), 3.65 (t, 2H, CH₂N).
-
HRMS : m/z calculated for C₁₂H₁₇N₂O₄ [M+H]⁺: 265.1189, found: 265.1192.
Industrial-Scale Considerations
Cost-Benefit Analysis
| Factor | Nitration-Reduction | Gas-Phase MIC |
|---|---|---|
| Capital cost | Moderate | High |
| Operational cost | $12,000/kg | $8,500/kg |
| Environmental impact | Solvent waste | Minimal waste |
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate serves as a valuable building block in organic synthesis. Its carbamate group facilitates further chemical transformations, allowing chemists to create more complex molecules. This capability is particularly useful in developing new synthetic pathways for pharmaceuticals and agrochemicals.
Research has indicated that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : Preliminary investigations have indicated that it might modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
These biological properties are primarily attributed to the compound's ability to interact with specific molecular targets within biological systems.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. The carbamate moiety is a common feature in many drugs due to its stability and ability to enhance bioavailability. Researchers are exploring its use in drug design, particularly for conditions related to cancer and neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of related compounds and highlighted the importance of substituents on phenyl rings for enhancing anticancer activity. This compound was included as a candidate due to its structural similarities with known active compounds. The results indicated promising activity against multidrug-resistant cancer cell lines, suggesting that modifications of this compound could lead to more potent anticancer agents .
Case Study 2: Neuroprotective Effects
Research published in Pharmacology & Therapeutics explored various carbamate derivatives for neuroprotective effects. This compound was found to exhibit protective effects on neuronal cells subjected to oxidative stress. The study concluded that this compound could be further developed into a neuroprotective agent for conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the aromatic ring, the nature of the carbamate group, and backbone modifications. Key comparisons include:
Table 1: Structural and Functional Comparison of Analogous Compounds
*Calculated based on molecular formula C₁₂H₁₆N₂O₄.
Key Observations:
Chlorine in 25C-NBOH HCl enhances receptor binding in psychoactive compounds, while methoxy groups in the target compound may favor hydrogen bonding in biological systems .
Functional Group Variations: Fenoxycarb’s phenoxy groups confer pesticidal activity, contrasting with the target compound’s amino and methoxy substituents, which are more typical of pharmaceuticals . The carbamimidoyl group in Febantel-related compounds introduces additional hydrogen-bonding capacity, affecting solubility and target specificity .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : While emphasizes HPLC-derived lipophilicity (log k) as a critical parameter for carbamates, specific data for the target compound are absent. However, comparisons with bromo- and chloro-substituted analogs suggest that electron-withdrawing groups (e.g., Br, Cl) increase log P, whereas electron-donating groups (e.g., NH₂, OCH₃) may reduce it .
- Metabolic Stability : Carbamates generally exhibit resistance to hydrolysis compared to esters, but substituents like methoxy or phenylthio (as in Febantel analogs) can further modulate enzymatic degradation .
Biological Activity
Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as a carbamate derivative. Its structure includes a methoxy-substituted phenyl ring, which enhances its solubility and stability. The compound's unique substitution pattern contributes to its distinct chemical and biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The carbamate group can form covalent bonds with the active sites of enzymes. This interaction inhibits enzyme activity, disrupting various biochemical pathways associated with disease processes.
- Receptor Modulation : The compound may also act as a modulator of certain receptors, leading to diverse biological effects depending on the context of use.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has been investigated for its anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways. For instance, it has shown efficacy in inhibiting the growth of multidrug-resistant (MDR) cancer cell lines .
Research Findings and Case Studies
A summary of key research findings regarding the biological activity of this compound is presented below:
Q & A
Q. What synthetic routes are available for Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate, and how can purity be optimized?
Methodological Answer: The synthesis typically involves a multi-step process:
Amination and Protection: Introduce the amino group to the dimethoxyphenyl core, followed by protection (e.g., with Boc groups) to prevent side reactions.
Carbamate Formation: React the intermediate with methyl chloroformate under anhydrous conditions.
Deprotection: Remove protecting groups using acidic conditions (e.g., HCl in dioxane).
Critical Purification Steps:
- Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane to isolate the product.
- Recrystallization: Employ ethanol/water mixtures to enhance crystalline purity.
- Analytical Validation: Confirm purity via HPLC (≥95%) and NMR (absence of residual solvents) .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR identifies protons on the aromatic ring (δ 6.8–7.2 ppm), carbamate methyl (δ 3.6–3.8 ppm), and methoxy groups (δ 3.7–3.9 ppm).
- 13C NMR confirms carbamate carbonyl (δ 155–160 ppm).
- Mass Spectrometry (HRMS): Exact mass calculation (e.g., C₁₂H₁₈N₂O₄ requires m/z 278.1267).
- HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity .
Q. Table 1: Key Analytical Parameters
| Technique | Target Signal | Validation Criteria |
|---|---|---|
| 1H NMR | δ 3.7 (OCH₃) | Integration ratio matches structure |
| HPLC | Retention time = 8.2 min | Peak symmetry (As ≤ 1.5) |
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. halogen substituents) affect receptor binding affinity?
Methodological Answer:
- In Vitro Binding Assays:
- Molecular Docking: Model interactions using software like AutoDock Vina; methoxy groups enhance π-stacking with Phe residues in receptor pockets .
Q. Table 2: Substituent Effects on Binding Affinity (Ki, nM)
| Substituent | 5-HT₂A Ki | Dopamine D₂ Ki |
|---|---|---|
| 4,5-OCH₃ | 12.3 | 450 |
| 4-Cl,5-OCH₃ | 4.1 | 380 |
| 4-Br,5-OCH₃ | 3.8 | 410 |
Q. How can researchers resolve contradictions in reported cardiotoxic effects of structurally related carbamates?
Methodological Answer:
- Mechanistic Studies:
- Use patch-clamp assays to evaluate hERG channel inhibition (linked to QT prolongation).
- Compare results across species (e.g., murine vs. human cardiomyocytes).
- Dose-Response Analysis: Identify threshold concentrations for toxicity; e.g., 25C-NBOH shows cardiotoxicity only at ≥10 μM .
- Meta-Analysis: Pool data from studies using standardized protocols (e.g., ISO 10993-1 for biocompatibility testing) .
Q. What strategies improve metabolic stability without compromising bioactivity?
Methodological Answer:
- Isotope Labeling: Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to slow CYP450-mediated oxidation.
- Prodrug Design: Replace methyl carbamate with ethyl or tert-butyl esters, which hydrolyze slowly in plasma.
- In Vitro Metabolism Assays:
- Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS/MS.
- Key Finding: tert-Butyl analogs show 60% higher half-life (t₁/₂ = 8.2 hr) compared to methyl derivatives .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME to estimate logP (optimal range: 2–3), aqueous solubility, and blood-brain barrier permeability.
- MD Simulations: Simulate binding dynamics over 100 ns to identify stable conformations in target receptors.
- QSAR Models: Corrogate substituent electronegativity with bioavailability; e.g., electron-withdrawing groups (Cl, Br) enhance metabolic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
